1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone
Description
1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone is a synthetic small molecule featuring a piperazine backbone substituted with a furan-2-carbonyl group at the 4-position and a phenoxy-ethanone moiety at the 1-position.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSURAFHYZPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with piperazine to form the furan-2-carbonyl-piperazine derivative. The final step involves the reaction of this derivative with 2-phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone exhibits a range of biological activities, including:
- Antidepressant Effects : The compound has shown potential as an antidepressant, possibly through modulation of neurotransmitter systems.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting its utility as an antibacterial agent.
- Anticancer Activity : Early research indicates that the compound may inhibit the growth of certain cancer cell lines.
Table 1: Summary of Biological Activities
Detailed Findings
- Antidepressant Activity : In vivo studies have indicated that the compound can significantly reduce depressive-like behaviors in rodent models, potentially through serotonergic pathways.
- Antimicrobial Efficacy : The compound was tested using the agar disc-diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones.
- Anticancer Properties : In vitro assays revealed that 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating significant potency against multidrug-resistant cells.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone with structurally related compounds, focusing on substituent variations, synthetic yields, spectroscopic properties, and biological activities.
Piperazinyl Ethanone Derivatives with Aromatic Substituents
Notes:
- The target compound’s molecular weight is estimated based on its formula (C₁₈H₁₉N₂O₄).
- Derivatives with halogenated aromatic groups (e.g., 2-chlorophenyl in ) often exhibit enhanced stability and bioavailability.
Piperazinyl Derivatives with Heterocyclic Moieties
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Yield (%) | Key Biological Activity | References |
|---|---|---|---|---|---|
| 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one | Furan-2-carbonyl, pyrimidinone | ~343.38 | 83–88% | GPR55 receptor antagonist | |
| 5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one | Furan-2-carbonyl, pyrazinone | ~275.27 | 85–89% | GPR55 receptor antagonist | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan-2-carbonyl, aminobenzoyl | ~341.35 | ~85% | Intermediate for inhibitors |
Structural Insights :
- Replacement of the phenoxy group in the target compound with pyrimidinone or pyrazinone (as in ) alters electronic properties and receptor-binding affinity.
- The aminobenzoyl derivative in highlights the role of electron-donating groups in modulating reactivity during synthesis.
Pharmacologically Active Piperazinyl Compounds
Key Comparisons :
- The target compound lacks the pyridine or thiazole rings present in UDO, UDD, and urea derivatives, which are critical for CYP51 inhibition or antiproliferative activity .
- Trifluoromethyl and chloro substituents (e.g., in UDO and ) enhance metabolic stability and target binding compared to the phenoxy group in the target compound.
Biological Activity
1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone is a synthetic organic compound with a complex structure that includes a furan moiety, a piperazine ring, and a phenoxy group. This unique combination suggests potential biological activities that merit detailed investigation. The compound has gained attention for its possible applications in pharmacology, particularly due to its structural similarities to other bioactive compounds.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : Approximately 246.26 g/mol
- Structure : The compound features a furan ring attached to a piperazine, which is further linked to a phenoxy group through an ethanone backbone.
Biological Activity Overview
Preliminary studies have indicated that 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential as an antimicrobial agent.
- Antidepressant Effects : Structural analogs have demonstrated antidepressant properties, indicating that modifications to the piperazine component may enhance this activity.
- Neuroactivity : Similar compounds have been reported to exhibit neuroactive properties, which could be explored further in the context of neuropharmacology.
Structure-Activity Relationship (SAR)
The biological activity of 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone can be influenced by various structural modifications. The following table summarizes some related compounds and their associated activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[4-(Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | Furoyl and methoxy groups | Antidepressant |
| 2-(2,4-Dichloro-phenyloxy)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone | Dichloro substitution | Antimicrobial |
| 1-(4-Fluorophenyl)-3-(furan-2-carbonyl)piperazine | Fluorophenyl substitution | Neuroactive |
The presence of electron-donating or electron-withdrawing groups significantly affects the pharmacological profile of these compounds, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of derivatives of 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone. Notable findings include:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including Pd-, Cu-, and Ni-catalyzed reactions . These methods enhance the efficiency of obtaining the desired compound for biological testing.
- In Vitro Studies : In vitro evaluations have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported in the range of 93.7–46.9 μg/mL . Additionally, antifungal activities were observed with MIC values ranging from 7.8 to 5.8 μg/mL.
- Cytotoxicity Evaluations : Compounds structurally related to 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone have shown cytotoxic effects in various cancer cell lines, indicating potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
